molecular formula C40H55N7O11S B13818920 Senktide trifluoroacetate salt

Senktide trifluoroacetate salt

Cat. No.: B13818920
M. Wt: 842.0 g/mol
InChI Key: UGXWLDUHYDFTIA-QKUYTOGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senktide trifluoroacetate salt is a potent and selective agonist of the neuromedin K3 receptor. It is a synthetic peptide with the formal name N-(3-carboxy-1-oxopropyl)-L-α-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-L-methioninamide, trifluoroacetate salt. This compound is widely used in scientific research to study the action of the neuromedin K3 receptor in cells and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Senktide trifluoroacetate salt is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions: Senktide trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and trifluoroacetic acid for cleavage. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, with a high degree of purity. Side products may include truncated or misfolded peptides, which are removed during the purification process .

Comparison with Similar Compounds

Similar Compounds:

  • Substance P
  • Neurokinin A
  • Neurokinin B

Uniqueness: Senktide trifluoroacetate salt is unique in its high selectivity and potency for the neuromedin K3 receptor compared to other neurokinins. While Substance P, Neurokinin A, and Neurokinin B also interact with neurokinin receptors, this compound is specifically designed to target the neuromedin K3 receptor with minimal effects on other neurokinin receptors .

Properties

Molecular Formula

C40H55N7O11S

Molecular Weight

842.0 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-methylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid

InChI

InChI=1S/C40H55N7O11S/c1-23(2)18-28(38(56)45-27(36(41)54)16-17-59-4)44-33(49)22-42-37(55)29(20-26-12-10-24(3)11-13-26)46-39(57)30(19-25-8-6-5-7-9-25)47-40(58)31(21-35(52)53)43-32(48)14-15-34(50)51/h5-13,23,27-31H,14-22H2,1-4H3,(H2,41,54)(H,42,55)(H,43,48)(H,44,49)(H,45,56)(H,46,57)(H,47,58)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1

InChI Key

UGXWLDUHYDFTIA-QKUYTOGTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

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